molecular formula C15H19N3OS B1268706 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 671771-78-1

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1268706
M. Wt: 289.4 g/mol
InChI Key: FHUUEANBWIPYCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves intramolecular cyclization of thiosemicarbazides. A common method for synthesizing these derivatives is by reacting isothiocyanates with appropriate hydrazides in the presence of a base, followed by dehydrative cyclization to form the triazole core. This method yields the compounds with high specificity and under relatively mild conditions (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure and geometry of 1,2,4-triazole derivatives can be determined through techniques such as X-ray diffraction and spectroscopy (IR, NMR). These studies reveal the stabilization of the compound's structure by intermolecular hydrogen bonds and other interactions. Advanced computational methods, including DFT and HF calculations, complement these experimental techniques by predicting vibrational frequencies, molecular geometry, and electronic structures, offering insights into the compounds' stability and reactivity (Karakurt et al., 2010).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation and aminomethylation, which modify their chemical structure and potentially enhance their biological activity. These reactions are often regioselective and can be influenced by different substituents on the triazole ring, affecting the compounds' properties and applications (Ashry et al., 2006).

Scientific Research Applications

Antitumor Activity

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been studied for their potential antitumor properties. A study by Kaldrikyan et al. (2013) explored the alkylation and aminomethylation of 4H-1,2,4-triazole-3-thiols, finding that certain Nand S-substituted derivatives exhibited antitumor activity. This research indicates a possible relationship between chemical structure and antitumor efficacy in these compounds (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Corrosion Inhibition

Orhan et al. (2012) investigated the use of allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in inhibiting corrosion of mild steel in acidic environments. Their study demonstrated that this compound efficiently inhibited corrosion and suggested its potential application in protective coatings or treatments for steel (Orhan, Ercan, Koparir, & Soylemez, 2012).

DNA Methylation Inhibitors

Research by Hakobyan et al. (2017) explored the functionalization of triazole derivatives, including those similar to 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol, for potential use as DNA methylation inhibitors. These compounds could have significant implications in cancer research and therapy (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)12-5-7-13(8-6-12)19-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUEANBWIPYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol

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